2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
Description
Nomenclature and Structural Classification
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which systematically describes its molecular architecture. The parent structure is a 1,2-dihydroquinoline core, a bicyclic system comprising a benzene ring fused to a partially hydrogenated pyridine ring. Key substituents and their positions are as follows:
| Position | Substituent | Functional Group Class |
|---|---|---|
| 2 | Oxo (=O) | Ketone |
| 3 | Acetic acid | Carboxylic acid |
| 4 | Phenyl (C₆H₅) | Aromatic hydrocarbon |
| 6 | Chloro (Cl) | Halogen |
The "1,2-dihydro" designation indicates partial saturation of the quinoline ring at positions 1 and 2, distinguishing it from fully aromatic quinolines. The acetic acid moiety (-CH₂COOH) at position 3 introduces a carboxylic acid functional group, enabling hydrogen bonding and ionic interactions.
Structurally, the compound belongs to three overlapping categories:
- Heterocyclic compounds : The quinoline core integrates nitrogen into its aromatic system.
- Dihydroquinolines : Partial hydrogenation reduces aromaticity at positions 1 and 2, altering electronic properties.
- Carboxylic acid derivatives : The acetic acid group confers acidity (pKa ≈ 4.5–5.0) and water solubility.
Historical Development of Quinoline Chemistry
Quinoline chemistry originated in 1834 with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar. Early synthetic methods laid the groundwork for modern derivatives:
The integration of chlorine and phenyl groups emerged from mid-20th-century electrophilic substitution studies. For example, chlorination using Ag₂SO₄ in H₂SO₄ selectively functionalizes quinoline at positions 5 and 8. The acetic acid side chain became prevalent in the 1970s through ester hydrolysis or malonic acid condensations.
Position in Chemical Taxonomy
Within chemical taxonomy, this compound occupies a unique niche:
The acetic acid group distinguishes it from classical quinolines, enabling coordination chemistry and salt formation. Its dihydro nature reduces planarity, potentially enhancing membrane permeability compared to fully aromatic analogues.
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDUUQWYFNJIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid typically involves the reaction of 6-chloro-2-oxo-4-phenylquinoline with acetic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as triethylamine and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Reactivity of the Acetic Acid Moiety
The carboxylic acid group undergoes typical acid-catalyzed reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl) to form esters .
-
Amidation : Couples with amines (e.g., 4-methoxyaniline) via carbodiimide-mediated reactions (e.g., DCC/DMAP) to yield acetamide derivatives .
Table 1: Reactions of the Acetic Acid Group
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester derivative |
| Amidation | DCC, DMAP, 4-methoxyaniline, DMF | N-(4-methoxyphenyl)acetamide analog |
Transformations at the Quinoline Core
The quinoline skeleton participates in electrophilic and nucleophilic substitutions:
-
Chlorine Substitution : The 6-chloro group undergoes nucleophilic aromatic substitution with amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures .
-
Oxidation/Reduction :
Table 2: Quinoline Core Modifications
| Reaction | Conditions | Outcome |
|---|---|---|
| Chlorine substitution | Piperidine, DMF, 80°C | 6-Piperidine-quinoline analog |
| Ketone reduction | NaBH₄, ethanol, 25°C | 2-Hydroxyquinoline derivative |
Cyclization and Heterocycle Formation
The acetic acid side chain facilitates cyclization under specific conditions:
-
Lactam Formation : Intramolecular cyclization with dehydrating agents (e.g., P₂O₅) yields γ-lactam structures .
-
Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked hybrids .
Key Example :
Reaction with propargyl bromide in DMF produces terminal alkynes, which undergo CuAAC with azides to generate triazole conjugates .
Computational Insights
Density Functional Theory (DFT) studies predict:
-
The chloro group increases electrophilicity at the 3-position, favoring nucleophilic attacks .
-
The phenyl ring enhances π-π stacking interactions, influencing regioselectivity in substitution reactions .
Stability and Degradation
Scientific Research Applications
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Insights :
- Chloro vs. Hydroxy Groups : The 6-chloro substitution in the target compound enhances electrophilicity and metabolic stability compared to hydroxylated analogues (e.g., 4-hydroxy derivatives in ), which may improve bioavailability in vivo .
- Phenyl vs. Alkyl Substituents : The 4-phenyl group contributes to π-π stacking interactions in biological targets (e.g., enzyme active sites), whereas alkyl chains (e.g., 1-methyl in ) reduce steric hindrance but may lower target specificity .
Pharmacological Activity
- Anti-inflammatory Potential: The target compound shares structural motifs with NSAIDs like Diclofenac, where the acetic acid moiety is critical for cyclooxygenase (COX) inhibition. However, the 6-chloro and 4-phenyl groups may confer higher COX-2 selectivity compared to unsubstituted analogues .
- Antiviral Applications : In , the compound was co-crystallized with HIV-1 integrase, suggesting a role in allosteric inhibition. This contrasts with esterified variants (e.g., ethyl ester in ), which lack the free carboxylic acid required for ionic interactions with viral enzymes .
- Methyl esters (e.g., CAS 1092286-54-8) show reduced cytotoxicity due to lower cellular uptake of esterified forms .
Physicochemical Properties
The acetic acid group in the target compound improves aqueous solubility, critical for formulation, whereas ester derivatives (e.g., ) prioritize membrane permeability .
Biological Activity
2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid (CAS No. 51505-10-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClNO3 |
| Molecular Weight | 313.74 g/mol |
| IUPAC Name | (6-chloro-2-hydroxy-4-phenyl-3-quinolinyl)acetic acid |
| CAS Number | 51505-10-3 |
| LogP | 3.8271 |
| Polar Surface Area | 45.994 Ų |
Antitumor Activity
Research indicates that compounds similar to 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid exhibit significant antitumor properties. A study highlighted the synthesis of quinoline derivatives that demonstrated promising antitumor activity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound may also possess similar effects due to its structural analogies .
Antimicrobial Activity
The compound has shown potential antimicrobial properties in preliminary studies. Its structure suggests it may interact with bacterial enzymes or cell membranes, leading to growth inhibition. Further studies are needed to quantify its efficacy against specific pathogens .
Enzyme Inhibition
Inhibitory activity against cholinesterases has been observed in related compounds, which may extend to 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are therapeutically beneficial .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may act as a reversible inhibitor of cholinesterases, which is crucial for neurotransmitter regulation.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant effects, which can protect cells from oxidative stress.
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of quinoline derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain modifications enhanced their antitumor activity significantly compared to standard treatments like doxorubicin .
Case Study 2: Enzymatic Inhibition
A study focused on the enzyme inhibition profile of quinoline derivatives found that specific substitutions on the quinoline ring increased potency against acetylcholinesterase (AChE). While direct data on 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is limited, its structural similarities suggest potential efficacy in this area .
Q & A
Q. Example SAR Table
| Derivative | Substituent at Position 4 | IC₅₀ (µM, Antitumor) |
|---|---|---|
| Parent | Phenyl | 10.5 |
| Derivative A | 4-Fluorophenyl | 8.2 |
| Derivative B | 4-Methoxyphenyl | 15.0 |
Data adapted from quinoline derivative studies .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the quinoline core .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid group .
- Stability Testing : Monitor degradation via HPLC every 6 months under accelerated conditions (40°C/75% RH) .
Advanced: How to employ high-throughput screening (HTS) for target identification?
Methodological Answer:
- Library Design : Include 500+ analogs with systematic substitutions. Use robotic liquid handlers for efficiency .
- Assay Platforms : Fluorescence-based (e.g., FP for kinase inhibition) or luminescence (e.g., ATP depletion in cytotoxicity assays) .
- Hit Validation : Confirm hits with orthogonal assays (e.g., SPR for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
